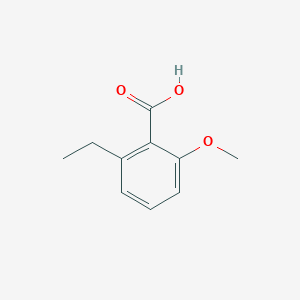
2-Ethyl-6-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methoxybenzoic acid is an organic compound belonging to the benzoic acid family It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of thionyl chloride to convert 2-methoxybenzoic acid into its corresponding acid chloride, which is then reacted with ethyl magnesium bromide to introduce the ethyl group .
Industrial Production Methods: Industrial production of 2-Ethyl-6-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethyl-6-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic benefits in treating various conditions.
Industry: Utilized in the manufacture of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
2-Methoxybenzoic acid: Lacks the ethyl group, making it less hydrophobic.
6-Methoxybenzoic acid: Lacks the ethyl group at the second position.
2-Ethylbenzoic acid: Lacks the methoxy group at the sixth position.
Uniqueness: 2-Ethyl-6-methoxybenzoic acid is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-ethyl-6-methoxybenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-3-7-5-4-6-8(13-2)9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
PJDPUTRNSJFWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


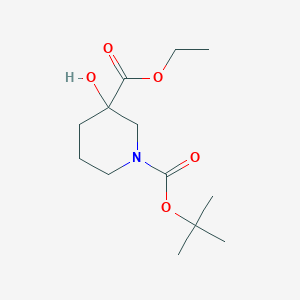
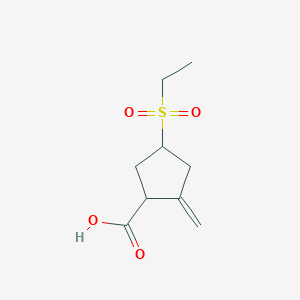
![N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B13021488.png)

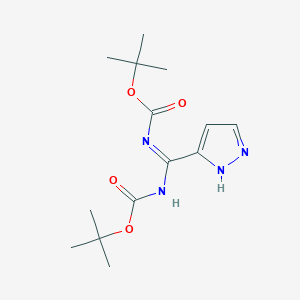
![tert-butyl(3S,8aS)-3-carbamoylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13021504.png)
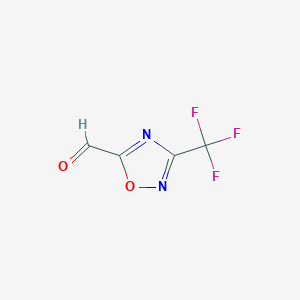
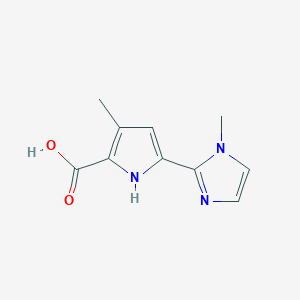
![4-chloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13021521.png)
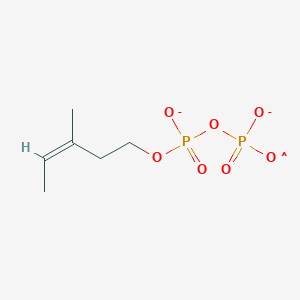
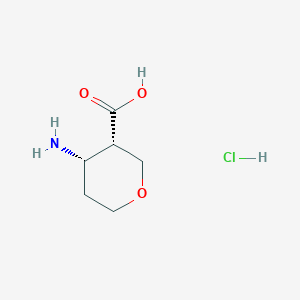
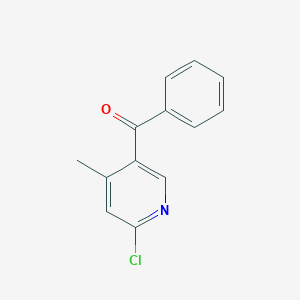
![tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-yloxy)-2-thioxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13021557.png)
![Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate](/img/structure/B13021561.png)
